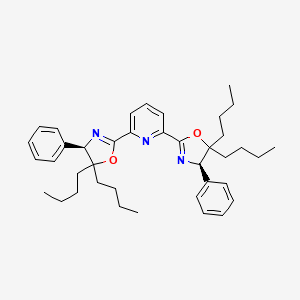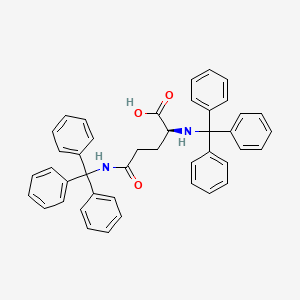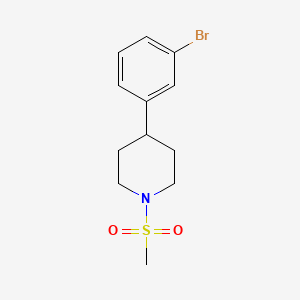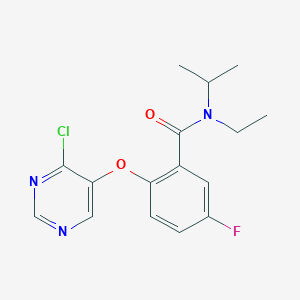
(S)-4-((tert-butoxycarbonyl)(methyl)amino)-1-(4-fluorophenyl)butyl diisopropylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-4-((tert-butoxycarbonyl)(methyl)amino)-1-(4-fluorophenyl)butyl diisopropylcarbamate is a complex organic compound that features a tert-butoxycarbonyl group, a fluorophenyl group, and a diisopropylcarbamate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-((tert-butoxycarbonyl)(methyl)amino)-1-(4-fluorophenyl)butyl diisopropylcarbamate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the tert-butoxycarbonyl group: This is usually achieved by reacting the appropriate amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a fluorine-containing aromatic compound is introduced.
Formation of the diisopropylcarbamate moiety: This can be achieved by reacting the intermediate with diisopropylcarbamoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
(S)-4-((tert-butoxycarbonyl)(methyl)amino)-1-(4-fluorophenyl)butyl diisopropylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various nucleophiles such as amines or thiols.
科学的研究の応用
(S)-4-((tert-butoxycarbonyl)(methyl)amino)-1-(4-fluorophenyl)butyl diisopropylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of (S)-4-((tert-butoxycarbonyl)(methyl)amino)-1-(4-fluorophenyl)butyl diisopropylcarbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- (S)-4-((tert-butoxycarbonyl)(methyl)amino)-1-(4-chlorophenyl)butyl diisopropylcarbamate
- (S)-4-((tert-butoxycarbonyl)(methyl)amino)-1-(4-bromophenyl)butyl diisopropylcarbamate
Uniqueness
The presence of the fluorophenyl group in (S)-4-((tert-butoxycarbonyl)(methyl)amino)-1-(4-fluorophenyl)butyl diisopropylcarbamate imparts unique chemical and physical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its chlorinated or brominated analogs.
特性
分子式 |
C23H37FN2O4 |
|---|---|
分子量 |
424.5 g/mol |
IUPAC名 |
[(1S)-1-(4-fluorophenyl)-4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butyl] N,N-di(propan-2-yl)carbamate |
InChI |
InChI=1S/C23H37FN2O4/c1-16(2)26(17(3)4)22(28)29-20(18-11-13-19(24)14-12-18)10-9-15-25(8)21(27)30-23(5,6)7/h11-14,16-17,20H,9-10,15H2,1-8H3/t20-/m0/s1 |
InChIキー |
OHNFLIFXKPUXAQ-FQEVSTJZSA-N |
異性体SMILES |
CC(C)N(C(C)C)C(=O)O[C@@H](CCCN(C)C(=O)OC(C)(C)C)C1=CC=C(C=C1)F |
正規SMILES |
CC(C)N(C(C)C)C(=O)OC(CCCN(C)C(=O)OC(C)(C)C)C1=CC=C(C=C1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-1-((3R,5R,8R,9S,10S,13R,14S,17R)-17-((R)-5-(tert-Butoxy)-5-oxopentan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-yl) 4-tert-butyl 2-aminosuccinate](/img/structure/B11829309.png)
![Methyl (E)-3-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]phenyl]acrylate](/img/structure/B11829311.png)





![8-Methyl-8-azabicyclo[3.2.1]octane-3-thiol](/img/structure/B11829341.png)
![1H-1,2,3-Triazole-4-carboxylic acid, 1-[(2,6-difluorophenyl)methyl]-, 4-nitrophenyl ester](/img/structure/B11829354.png)
![diethyl (5aS,9aR)-3-phenyl-5a,6,8,9-tetrahydro-1H-azirino[2,1-j]quinoline-7,7(3H)-dicarboxylate](/img/structure/B11829359.png)




